N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of N-methyl-1-(3-[2-(methylamino)ethyl]-1H-indol-5-yl)methanesulfonamide with hydrochloric acid. The resulting product is the hydrochloride salt form of the compound .
Molecular Structure Analysis
O=S(Cc1cc2c(cc1)C(CCN)=CN2)(NC)=O.Cl
Physical And Chemical Properties Analysis
Scientific Research Applications
Genetic and Molecular Studies
Ethyl methanesulfonate (EMS), a related compound, has been extensively studied for its mutagenic effects across various genetic systems, ranging from viruses to mammals. It serves as a model to understand DNA alkylation and its genetic consequences, such as mutations and chromosome breakage. Such research sheds light on the fundamental mechanisms of genetic alterations and their implications for disease and evolution (Sega, 1984) (Sega, 1984).
Environmental and Catalytic Research
Studies on sulfur compounds, which share a sulfonamide group with N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride, have explored photocatalytic oxidation processes. These processes aim to mitigate the harmful effects of reduced sulfur compounds in industrial emissions, contributing to environmental protection and industrial process improvement (Cantau et al., 2007) (Cantau et al., 2007).
Health and Safety in Occupational Environments
Research on chlorinated solvents, related in structure to the compound , has highlighted the health risks associated with occupational exposure. Such studies inform safety guidelines and protective measures in workplaces that handle similar compounds (Ruder, 2006) (Ruder, 2006).
Enzyme-modified Genotoxicity Testing
The enzyme-modified comet assay, which may utilize compounds like EMS, provides insights into the nature of DNA damage in vivo. This technique is crucial for understanding the genotoxic effects of various substances, including potential oxidative stress mechanisms (Collins, Vettorazzi, & Azqueta, 2020) (Collins, Vettorazzi, & Azqueta, 2020).
Pharmacological and Chemical Research
Sulfonamides, a category that includes N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride, have been the focus of patent reviews highlighting their presence in various clinically used drugs. This underscores the compound's relevance in drug development and pharmacological studies (Carta, Scozzafava, & Supuran, 2012) (Carta, Scozzafava, & Supuran, 2012).
properties
IUPAC Name |
N-[2-(methylamino)ethyl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-5-3-4-6-9(2,7)8;/h5-6H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWKLRCTVDADQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNS(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride | |
CAS RN |
1306604-30-7 | |
Record name | N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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